molecular formula C17H12ClNO2S B2945906 (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one CAS No. 860649-82-7

(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2945906
CAS No.: 860649-82-7
M. Wt: 329.8
InChI Key: IIMVBGRYFFZLCG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a thiazole ring, a furan ring, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea.

    Attachment of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction.

    Formation of the Furan Ring: This can be synthesized via a cyclization reaction of a suitable precursor.

    Final Coupling: The final step would involve coupling the thiazole and furan rings through a condensation reaction, often under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the double bond in the prop-2-en-1-one moiety.

    Substitution: The chlorophenyl group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one: can be compared with other thiazole and furan-containing compounds.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

    Furan Derivatives: Compounds like furanocoumarins and other furan-based pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which could confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-11-16(15(20)9-8-14-3-2-10-21-14)22-17(19-11)12-4-6-13(18)7-5-12/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMVBGRYFFZLCG-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.